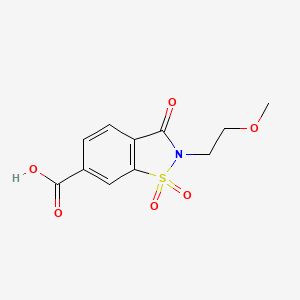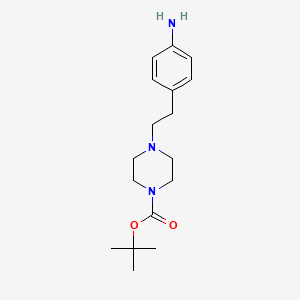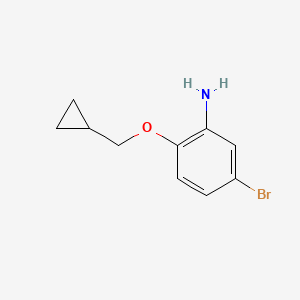
5-Bromo-2-(cyclopropylmethoxy)aniline
Overview
Description
5-Bromo-2-(cyclopropylmethoxy)aniline is an organic compound with the molecular formula of C10H12BrNO. It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(cyclopropylmethoxy)aniline consists of a bromine atom (Br), a cyclopropylmethoxy group, and an aniline group attached to a benzene ring . The molecular weight of this compound is 242.11 g/mol.Scientific Research Applications
Crystal Engineering and Supramolecular Synthons
A study by Zaman, Tomura, and Yamashita (2001) explored crystal engineering using anilic acids like 5-Bromo-2-(cyclopropylmethoxy)aniline, demonstrating its potential in forming complex crystal structures through hydrogen bonding patterns. This research enhances understanding of molecular interactions critical in materials science and pharmaceuticals (Zaman, Tomura, & Yamashita, 2001).
Synthesis of Cyclopropane Lactones and Heterocyclic Compounds
Farin˜a, Maestro, Martín, and Soria (1987) investigated the formation of cyclopropane lactones and heterocyclic compounds using derivatives of 5-Bromo-2-(cyclopropylmethoxy)aniline. This highlights its role in organic synthesis, particularly in creating complex molecular structures (Farin˜a, Maestro, Martín, & Soria, 1987).
Metal- and Solvent-free Quinoline Synthesis
Ahmed, Zhang, Yu, Yamamoto, Yamamoto, and Bao (2018) described the use of 5-Bromo-2-(cyclopropylmethoxy)aniline in Bronsted acid-catalyzed cyclization reactions for synthesizing various quinoline derivatives. This research has implications in green chemistry and pharmaceutical synthesis (Ahmed, Zhang, Yu, Yamamoto, Yamamoto, & Bao, 2018).
Carbonic Anhydrase Inhibition Studies
Research by Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, and Supuran (2015) examined derivatives of 5-Bromo-2-(cyclopropylmethoxy)aniline for their inhibitory effects on carbonic anhydrase enzymes. This study is significant for understanding enzyme inhibition, with potential therapeutic applications (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, & Supuran, 2015).
Optical and Structural Properties in Metal Complexes
Leela, Banu, Dhiviya, and Poomalai (2019) synthesized a ligand based on 5-Bromo-2-(cyclopropylmethoxy)aniline and analyzed its spectral, structural, and optical properties when complexed with metals. This research offers insights into the development of new materials with unique optical properties (Leela, Banu, Dhiviya, & Poomalai, 2019).
properties
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDWFOADOLXIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(cyclopropylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



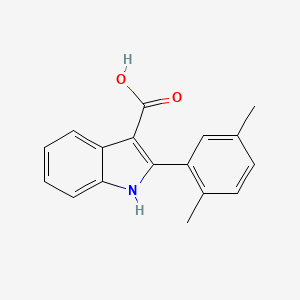
![N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide](/img/structure/B1516986.png)
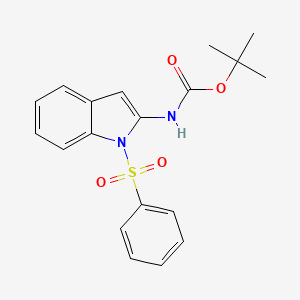
![3-[(2-Methoxyethyl)amino]-N-methylpropanamide](/img/structure/B1516990.png)
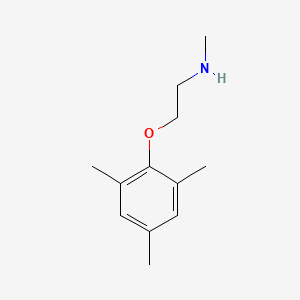

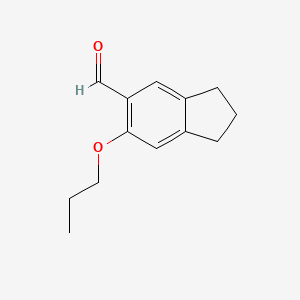

![6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1516999.png)

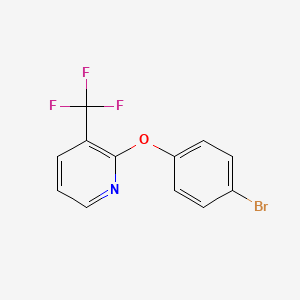
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline](/img/structure/B1517003.png)
